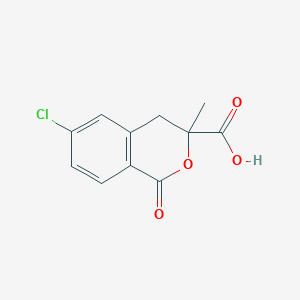

6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4/c1-11(10(14)15)5-6-4-7(12)2-3-8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFZEWMXIYWKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=C2)Cl)C(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the isochromane ring system.

Methylation: The methyl group is introduced at the 3rd position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Oxidation: The oxidation of the isochromane ring to introduce the oxo group at the 1st position is carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Drug Development: It is investigated for its potential use in the development of new drugs targeting various diseases.

Material Science: The compound is used in the preparation of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins involved in biological processes. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Core Structure Differences :

- The target compound and 5-Chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid share an isochromane core , differing in substituent positions (6-Cl vs. 5-Cl; 3-COOH vs. 7-COOH) .

- Coumarin () and indoline () derivatives exhibit distinct ring systems, influencing their electronic properties and biological interactions .

Functional Group Impact :

- The carboxylic acid group in the target compound and coumarin analog enhances water solubility compared to the methyl ester in indoline derivatives .

- The amide in chroman-3-carboxylic acid amide () may improve metabolic stability in drug design compared to free carboxylic acids .

Chlorine position (5 vs. 6) alters steric hindrance and electronic effects, impacting reactivity in synthesis or binding affinity in biological targets .

Biological Activity

6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid (CAS No. 1592279-62-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Biological Activity

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Tacrine | 0.11 | - |

| Galantamine | 0.59 | - |

The above table illustrates the comparative inhibitory activities of known compounds against AChE, which is crucial for treating Alzheimer's disease.

2. Antioxidant Activity

In vitro studies have demonstrated that the compound possesses antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. Specific assays such as DPPH and ABTS have been employed to quantify these effects.

3. Anti-inflammatory Effects

Preliminary data suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a pivotal role.

Case Studies and Research Findings

Case Study 1: Acetylcholinesterase Inhibition

A study published in MDPI highlighted the synthesis of various iso-chromane derivatives, including this compound, which showed promising AChE inhibitory activity. The study utilized molecular docking techniques to elucidate the binding mechanisms at the active site of AChE, indicating a competitive inhibition model.

Case Study 2: Antioxidant Potential

Another research article focused on the antioxidant capacity of this compound, revealing that it significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines. This suggests a protective mechanism against neurodegeneration.

The proposed mechanism of action for this compound involves:

- Binding Affinity : The compound likely binds to the active sites of target enzymes, inhibiting their function.

- Molecular Interactions : Hydrogen bonding and hydrophobic interactions play a crucial role in stabilizing the enzyme-inhibitor complex.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.